

Application Notes and Protocols for GSK163929 (GSK690693) in Insulin Signaling Experiments

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Compound of Interest

Compound Name: GSK163929

Cat. No.: B15608940

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Introduction

GSK163929, also known in research literature as GSK690693, is a potent, ATP-competitive, pan-Akt kinase inhibitor. It targets all three Akt isoforms (Akt1, Akt2, and Akt3) and is a valuable tool for investigating the role of Akt signaling in various cellular processes, including insulin-mediated metabolic control. The insulin signaling pathway is a crucial regulator of glucose homeostasis, and its dysregulation is a hallmark of metabolic diseases such as type 2 diabetes. Akt is a central node in this pathway, and its inhibition by **GSK163929** allows for the precise dissection of its downstream effects on glucose uptake, glycogen synthesis, and other metabolic events.

These application notes provide an overview of **GSK163929**'s mechanism of action, quantitative data on its activity, and detailed protocols for its use in insulin signaling experiments.

Mechanism of Action in the Context of Insulin Signaling

Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.^[1] This binding triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.^[1] Phosphorylated IRS proteins

serve as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt.[2]

Activated Akt mediates many of insulin's metabolic effects by phosphorylating a range of downstream substrates.[2] Key substrates in the context of glucose metabolism include:

- AS160 (Akt substrate of 160 kDa): Phosphorylation of AS160 is a critical step in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into muscle and adipose tissues.[1][3]
- Glycogen Synthase Kinase 3 (GSK3): Akt phosphorylates and inactivates GSK3, a negative regulator of glycogen synthase.[4] This inactivation promotes the synthesis of glycogen, the storage form of glucose.[4]
- FOXO Transcription Factors: Akt phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the expression of genes involved in gluconeogenesis.[2]

GSK163929, as an ATP-competitive inhibitor of Akt, blocks the phosphorylation of these and other substrates, thereby inhibiting the downstream metabolic actions of insulin. This makes it a powerful tool for studying insulin resistance and the specific role of Akt in glucose metabolism.

Data Presentation

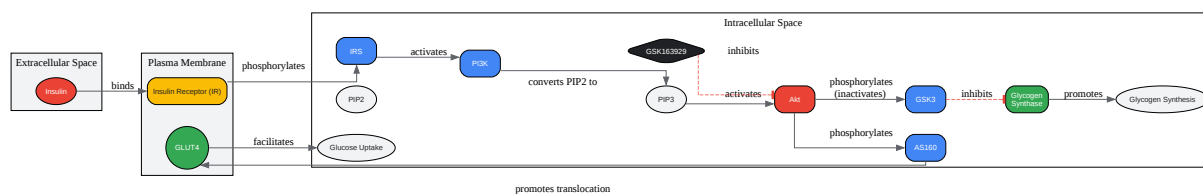
Quantitative Data for GSK163929 (GSK690693)

| Parameter | Target | Value | Cell Line/Assay Condition | Reference |
|------------------------------|----------------------------------|------------------------|---|---|
| IC50 | Akt1 | 2 nM | Cell-free kinase assay | [5] [6] |
| Akt2 | 13 nM | Cell-free kinase assay | [5] [6] | |
| Akt3 | 9 nM | Cell-free kinase assay | [5] [6] | |
| PKA | 24 nM | Cell-free kinase assay | [7] | |
| PrkX | 5 nM | Cell-free kinase assay | [7] | |
| PKC isozymes | 2-21 nM | Cell-free kinase assay | [7] | |
| AMPK | 50 nM | Cell-free kinase assay | [7] | |
| DAPK3 | 81 nM | Cell-free kinase assay | [7] | |
| Cellular IC50 | p-GSK3 β (Ser9) Inhibition | 43 - 150 nM | Various tumor cell lines | [6] |
| Cell Proliferation (T47D) | 72 nM | 72-hour incubation | [7] | |
| Cell Proliferation (ZR-75-1) | 79 nM | 72-hour incubation | [7] | |
| Cell Proliferation (BT474) | 86 nM | 72-hour incubation | [7] | |
| Cell Proliferation (HCC1954) | 119 nM | 72-hour incubation | [7] | |

| | | | |
|-------------------------------|--------|-----------------------|-----|
| Cell Proliferation (LNCaP) | 147 nM | 72-hour incubation | [7] |
|-------------------------------|--------|-----------------------|-----|

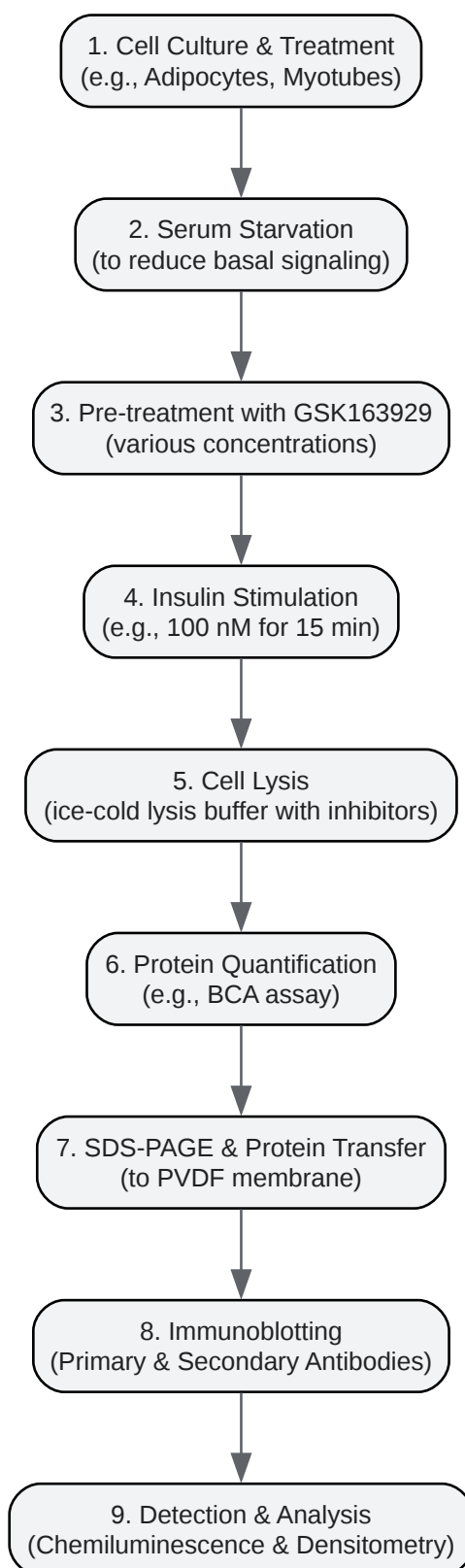
Note: **GSK163929** is highly potent against Akt isoforms but also shows activity against other kinases in the AGC family at nanomolar concentrations. This should be considered when interpreting experimental results.

Mandatory Visualizations



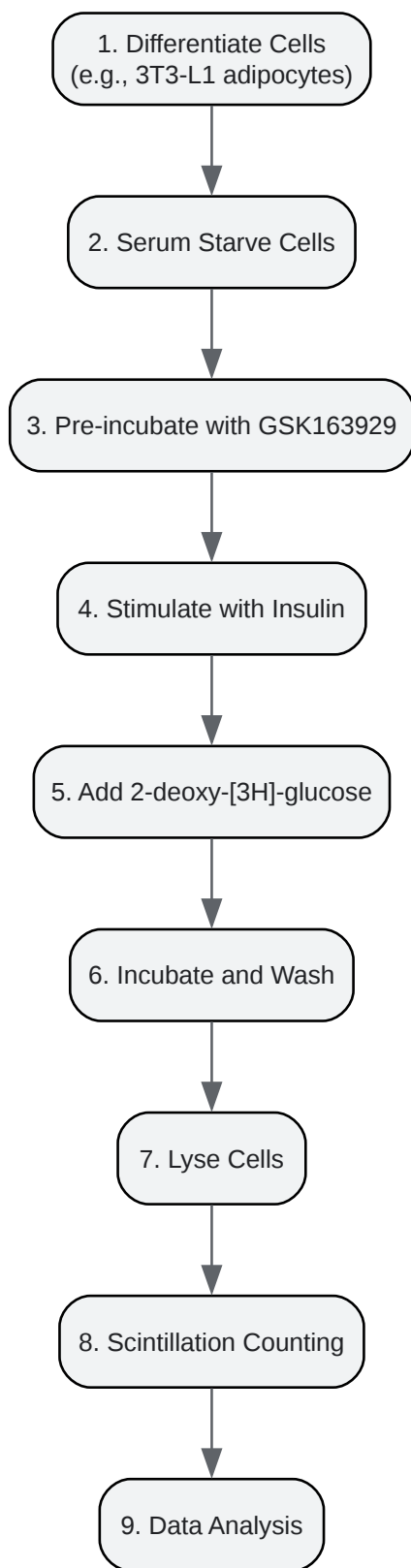
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Caption: Insulin signaling pathway and the inhibitory action of **GSK163929** on Akt.



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Caption: Experimental workflow for Western blot analysis of insulin signaling.



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Caption: Workflow for a radiolabeled glucose uptake assay.

Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin-Stimulated Akt Signaling in Differentiated 3T3-L1 Adipocytes

Objective: To determine the effect of **GSK163929** on the phosphorylation of Akt and its downstream substrates (GSK3 β and AS160) in response to insulin stimulation.

Materials:

- Differentiated 3T3-L1 adipocytes
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- **GSK163929** (dissolved in DMSO)
- Human Insulin
- Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (p-Akt Ser473, Total Akt, p-GSK3 β Ser9, Total GSK3 β , p-AS160 Thr642, Total AS160)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
- Serum Starvation: Once differentiated, serum starve the adipocytes in DMEM containing 0.2% BSA for 4-6 hours to reduce basal signaling.
- Inhibitor Treatment: Pre-treat the cells with varying concentrations of **GSK163929** (e.g., 0, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
- Insulin Stimulation: Stimulate the cells with 100 nM insulin for 15 minutes.
- Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: 2-Deoxy-D-[³H]-Glucose Uptake Assay in Differentiated L6 Myotubes

Objective: To measure the effect of **GSK163929** on insulin-stimulated glucose uptake.

Materials:

- Differentiated L6 myotubes
- α-MEM (Minimum Essential Medium Eagle - Alpha Modification)
- Fetal Bovine Serum (FBS)
- Krebs-Ringer-HEPES (KRH) buffer
- **GSK163929** (dissolved in DMSO)
- Human Insulin
- 2-deoxy-D-[³H]-glucose
- Cytochalasin B
- 0.1 M NaOH

- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Culture: Culture and differentiate L6 myoblasts into myotubes in 24-well plates.
- Serum Starvation: Serum starve the myotubes in α -MEM for 3-4 hours.
- Inhibitor Treatment: Pre-incubate the cells with **GSK163929** at desired concentrations (e.g., 0, 10, 100, 1000 nM) in KRH buffer for 30 minutes.
- Insulin Stimulation: Add insulin (100 nM) to the wells and incubate for 20 minutes.
- Glucose Uptake:
 - Initiate glucose uptake by adding 2-deoxy-D-[3 H]-glucose (0.5 μ Ci/ml) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 μ M).
 - Incubate for 10 minutes.
 - To determine non-specific uptake, include a set of wells treated with cytochalasin B (10 μ M).
- Termination and Lysis:
 - Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
 - Lyse the cells in 0.1 M NaOH.
- Scintillation Counting:
 - Transfer an aliquot of the cell lysate to a scintillation vial.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:

- Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values.
- Normalize the data to the protein concentration of each well.
- Express the results as a percentage of the insulin-stimulated control.

Concluding Remarks

GSK163929 is a valuable pharmacological tool for elucidating the role of Akt in insulin signaling and glucose metabolism. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor in relevant cellular models. It is important to note that **GSK163929** can induce hyperglycemia in vivo due to its on-target effects of inhibiting peripheral glucose uptake and promoting hepatic glycogenolysis.[4][7] This should be taken into consideration when designing and interpreting in vivo studies. Careful dose-response experiments are recommended to determine the optimal concentration for specific cell types and experimental conditions.

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